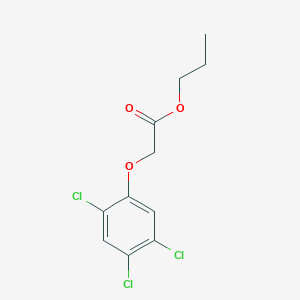
Propyl 2,4,5-trichlorophenoxyacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl 2,4,5-trichlorophenoxyacetate is a useful research compound. Its molecular formula is C11H11Cl3O3 and its molecular weight is 297.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Herbicidal Applications
2,4,5-T was widely employed as a herbicide for controlling broadleaf weeds in various crops and non-crop areas. Its mechanism of action involves mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death.
- Historical Use : Initially introduced in the 1940s, 2,4,5-T was extensively used in agriculture until its ban in several countries due to environmental and health concerns associated with dioxin contamination during its production .
- Current Status : While its use has been restricted or banned in many regions (e.g., Germany since 1988), it remains a subject of study for its potential residual effects in soils and water systems .
Environmental Research
Research into the environmental impact of 2,4,5-T has focused on its degradation pathways and effects on ecosystems.
- Degradation Studies : Studies have shown that 2,4,5-T can persist in soil and has a high potential for leaching into groundwater. Its degradation rates vary depending on environmental conditions such as pH and microbial activity .
- Impact on Biodiversity : Limited data indicate that 2,4,5-T is moderately toxic to aquatic life, including fish and algae. Research has aimed at understanding its long-term ecological consequences in contaminated areas .
Toxicological Studies
Numerous studies have investigated the toxicological effects of 2,4,5-T on human health and wildlife.
- Health Risks : Epidemiological studies have linked exposure to 2,4,5-T with various health issues including congenital anomalies and reproductive problems among agricultural workers and their families . For example:
| Study Reference | Population | Exposure | Findings |
|---|---|---|---|
| Smith et al. (1981) | Farmers (n=441) | Area sprayed with 2,4,5-T | Increased risk of malformations |
| Phuong et al. (1989) | Children (n=7327) | Areas sprayed with Agent Orange | Higher incidence of congenital anomalies |
| Hanif et al. (1981) | Agricultural workers | Use of 2,4,5-T | Increased incidence of cleft urethra |
Remediation Techniques
Given the persistent nature of 2,4,5-T in the environment, innovative remediation techniques are being explored.
属性
CAS 编号 |
1928-40-1 |
|---|---|
分子式 |
C11H11Cl3O3 |
分子量 |
297.6 g/mol |
IUPAC 名称 |
propyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C11H11Cl3O3/c1-2-3-16-11(15)6-17-10-5-8(13)7(12)4-9(10)14/h4-5H,2-3,6H2,1H3 |
InChI 键 |
KQPZLIOOEZZUFO-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
规范 SMILES |
CCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Key on ui other cas no. |
1928-40-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















